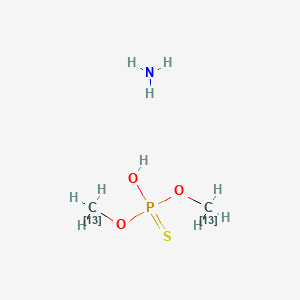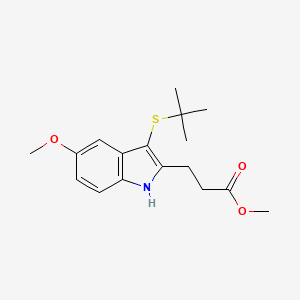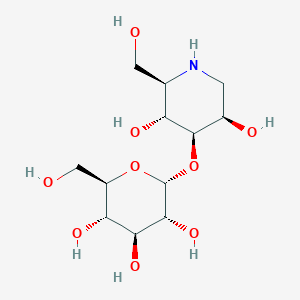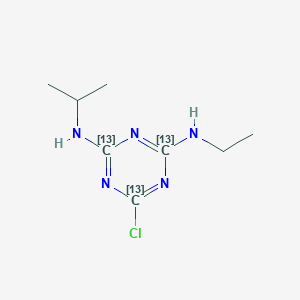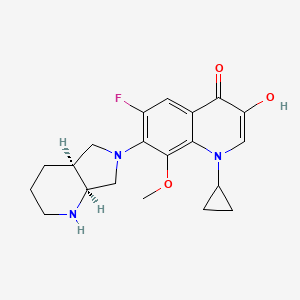
Moxifloxacin impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Moxifloxacin impurity refers to any unwanted chemical substance that is present in moxifloxacin, a fluoroquinolone antibiotic used to treat various bacterial infections. These impurities can arise during the manufacturing process or over time due to degradation. Understanding and controlling these impurities is crucial to ensure the drug’s efficacy and safety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of moxifloxacin impurities involves several synthetic routes. For example, the preparation of moxifloxacin impurity G involves using 1-cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxoquinolyl-3-carboxylic acid ethyl ester as a starting material. This compound reacts with triacetoxyboron, followed by the removal of the ethyl ester to generate moxifloxacin boron diacetate. The compound then reacts with (S,S)-2,8-diazabicyclo[4.3.0]nonane, followed by the removal of a protective base and salifying to generate moxifloxacin hydrochloride. Finally, oxidation via an oxidizing agent in the presence of a dewatering agent yields this compound G .
Industrial Production Methods: Industrial production methods for moxifloxacin impurities typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the impurities are minimized and controlled within acceptable limits .
Analyse Chemischer Reaktionen
Types of Reactions: Moxifloxacin impurities can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different impurity profiles, which need to be carefully monitored and controlled .
Common Reagents and Conditions: Common reagents used in the synthesis and analysis of moxifloxacin impurities include triacetoxyboron, sodium bicarbonate, and various oxidizing agents. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include various moxifloxacin derivatives and related compounds. For example, moxifloxacin impurity F is obtained by alkalifying moxifloxacin hydrochloride with sodium bicarbonate solution, followed by methylation and alkaline hydrolysis .
Wissenschaftliche Forschungsanwendungen
Moxifloxacin impurities have several scientific research applications. They are used in pharmaceutical research for product development, quality control, method validation, and stability studies. These impurities are also useful in the identification of unknown impurities and the assessment of genotoxic potential . In addition, moxifloxacin impurities are studied to understand their impact on the efficacy and safety of the drug, contributing to the development of better pharmaceutical formulations .
Wirkmechanismus
The mechanism of action of moxifloxacin involves inhibiting type II DNA topoisomerases, which are essential for the synthesis of bacterial messenger RNA and DNA replication. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing bacterial death . The impurities themselves do not have a direct mechanism of action but can affect the overall efficacy and safety of the drug.
Vergleich Mit ähnlichen Verbindungen
Moxifloxacin impurities can be compared with impurities found in other fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin. While the general types of impurities may be similar, the specific chemical structures and properties can vary. Moxifloxacin is unique in its broad-spectrum activity and its ability to treat a wide range of bacterial infections . Similar compounds include ciprofloxacin, levofloxacin, and gatifloxacin .
Conclusion
Understanding moxifloxacin impurities is essential for ensuring the safety and efficacy of the drug. Through careful synthesis, analysis, and control of these impurities, pharmaceutical researchers can develop better formulations and improve patient outcomes.
Eigenschaften
Molekularformel |
C20H24FN3O3 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-3-hydroxy-8-methoxyquinolin-4-one |
InChI |
InChI=1S/C20H24FN3O3/c1-27-20-17-13(19(26)16(25)10-24(17)12-4-5-12)7-14(21)18(20)23-8-11-3-2-6-22-15(11)9-23/h7,10-12,15,22,25H,2-6,8-9H2,1H3/t11-,15+/m0/s1 |
InChI-Schlüssel |
RRWIWSNNDQRNJU-XHDPSFHLSA-N |
Isomerische SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)O |
Kanonische SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
![alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13436859.png)
![[1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride](/img/structure/B13436863.png)
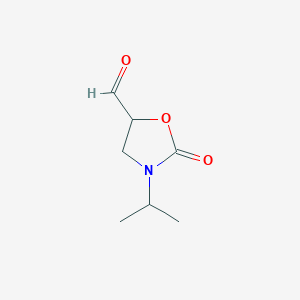

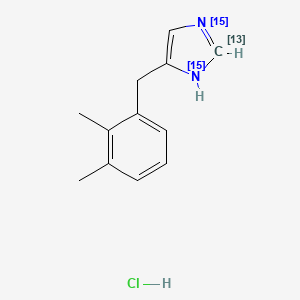
![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)

![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)

